molecular formula C8H14O B2536057 2-Cyclopentylpropanal CAS No. 90112-23-5

2-Cyclopentylpropanal

Cat. No.: B2536057
CAS No.: 90112-23-5
M. Wt: 126.199
InChI Key: QQOCJHKBZXOCAA-UHFFFAOYSA-N
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Description

2-Cyclopentylpropanal is an organic compound with the molecular formula C8H14O It is a member of the cycloalkane family, characterized by a cyclopentane ring attached to a propanal group

Mechanism of Action

, is also known as cyclopentaneacetaldehyde, α-methyl . Here’s a breakdown of the requested aspects:

Keep in mind that due to limited available data, some details remain speculative. Researchers continue to explore 2-Cyclopentylpropanal’s mechanisms and applications. If more information becomes available, we can refine our understanding further . 🌟

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Cyclopentylpropanal can be synthesized through several methods. One common approach involves the reaction of cyclopentylmagnesium bromide with propanal under controlled conditions. This Grignard reaction yields this compound as the primary product. Another method involves the hydrogenation of 2-Cyclopentylpropanoic acid, followed by oxidation to form the aldehyde group.

Industrial Production Methods: In an industrial setting, this compound can be produced through the catalytic hydrogenation of cyclopentylpropanoic acid. This process typically involves the use of a palladium or platinum catalyst under high pressure and temperature conditions to achieve high yields and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form 2-Cyclopentylpropanoic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to 2-Cyclopentylpropanol using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Various nucleophiles such as amines or alcohols under acidic or basic conditions.

Major Products Formed:

    Oxidation: 2-Cyclopentylpropanoic acid.

    Reduction: 2-Cyclopentylpropanol.

    Substitution: Derivatives with substituted functional groups.

Scientific Research Applications

2-Cyclopentylpropanal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds. Its derivatives may have therapeutic properties.

    Industry: this compound is used in the production of fragrances and flavoring agents due to its pleasant odor.

Comparison with Similar Compounds

    Cyclopentylmethanol: Similar in structure but with a hydroxyl group instead of an aldehyde group.

    Cyclopentylpropanoic acid: The oxidized form of 2-Cyclopentylpropanal.

    Cyclopentylamine: Contains an amine group instead of an aldehyde group.

Uniqueness: this compound is unique due to its combination of a cyclopentane ring and an aldehyde group. This structure imparts distinct chemical reactivity and potential applications that are not shared by its analogs. Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry.

Properties

IUPAC Name

2-cyclopentylpropanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-7(6-9)8-4-2-3-5-8/h6-8H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQOCJHKBZXOCAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=O)C1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90112-23-5
Record name 2-cyclopentylpropanal
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